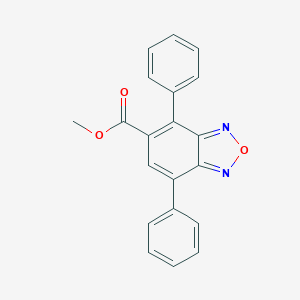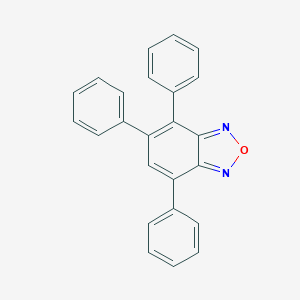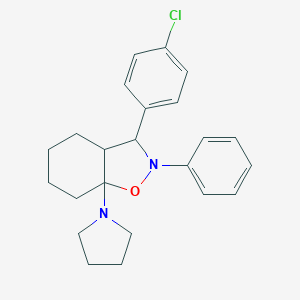![molecular formula C20H17NO2 B282133 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)
4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether, also known as DPA-714, is a selective radioligand used to visualize and quantify translocator protein (TSPO) expression in vivo. TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. Due to its potential as a biomarker for disease diagnosis and monitoring, DPA-714 has gained significant attention in the field of medical research.
作用機序
4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether binds to TSPO, which is located on the outer mitochondrial membrane of cells. TSPO is involved in the transport of cholesterol into mitochondria, which is a critical step in the synthesis of steroid hormones. TSPO expression is upregulated in response to cellular stress, such as inflammation and oxidative damage. Therefore, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether can be used as a marker of cellular stress and inflammation.
Biochemical and Physiological Effects
4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has been shown to have a high affinity for TSPO, with a dissociation constant (Kd) of 7.7 nM. 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has also been shown to have a low level of non-specific binding to other proteins and receptors. In vivo studies have demonstrated that 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has a high brain uptake and a long retention time, making it a suitable radioligand for imaging TSPO expression in the brain.
実験室実験の利点と制限
One advantage of using 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether is its high selectivity for TSPO, which allows for accurate quantification of TSPO expression in vivo. Additionally, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has a low level of non-specific binding, which reduces the likelihood of false-positive results. However, one limitation of using 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether is its relatively low signal-to-noise ratio, which can make it difficult to detect small changes in TSPO expression.
将来の方向性
There are several future directions for the use of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether in medical research. One potential application is the use of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether as a biomarker for the early detection of neuroinflammatory diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether could be used to monitor the efficacy of anti-inflammatory drugs in reducing neuroinflammation. Another potential application is the use of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether to investigate the role of TSPO in cancer, as TSPO expression has been shown to be upregulated in various cancer types. Finally, further research is needed to optimize the synthesis and radiolabeling of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether to improve its sensitivity and specificity for TSPO.
合成法
The synthesis of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether involves several steps, starting with the reaction of 2-aminobenzophenone with ethyl bromoacetate to form a ketone ester. The ketone ester is then treated with hydroxylamine hydrochloride to produce an oxime, which is subsequently cyclized with triethylorthoformate to form the oxazole ring. The final step involves the methylation of the phenyl group with methyl iodide to yield 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether.
科学的研究の応用
4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has been extensively used in preclinical and clinical studies to investigate the role of TSPO in various diseases. For instance, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has been used to evaluate the neuroinflammatory response in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has been used to assess the efficacy of anti-inflammatory drugs in reducing neuroinflammation.
特性
分子式 |
C20H17NO2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
9-(4-methoxyphenyl)-8,9a-dihydro-6bH-acenaphthyleno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C20H17NO2/c1-22-15-10-8-14(9-11-15)21-12-23-20-17-7-3-5-13-4-2-6-16(18(13)17)19(20)21/h2-11,19-20H,12H2,1H3 |
InChIキー |
BYQXURRZEZYMMJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2COC3C2C4=CC=CC5=C4C3=CC=C5 |
正規SMILES |
COC1=CC=C(C=C1)N2COC3C2C4=CC=CC5=C4C3=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




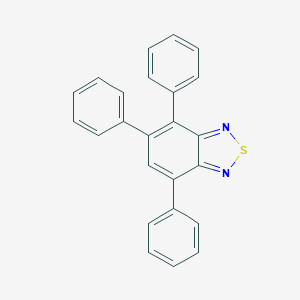
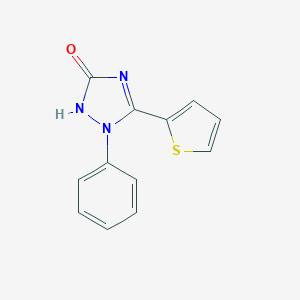
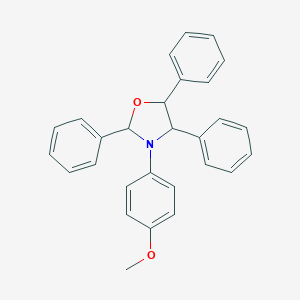
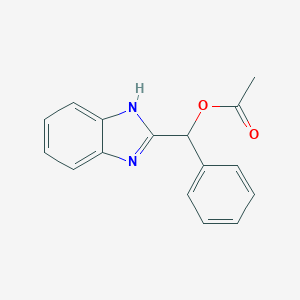
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
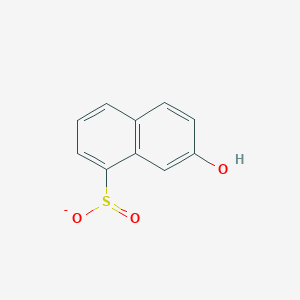
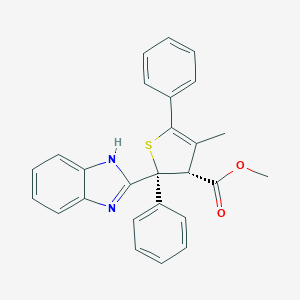
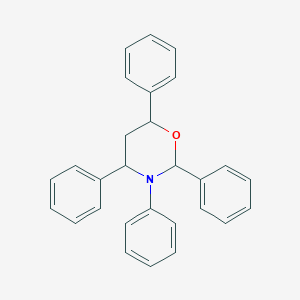
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
